2-methyl-4-piperidin-1-ylphenol
Overview
Description
2-methyl-4-piperidin-1-ylphenol is a compound that features a piperidine ring attached to a phenol group via a methyl bridge. This structure is significant due to the presence of both the piperidine and phenol moieties, which are known for their biological and chemical reactivity. Piperidine is a six-membered heterocyclic amine, while phenol is an aromatic compound with a hydroxyl group attached to the benzene ring. The combination of these two functional groups in a single molecule makes this compound a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-piperidin-1-ylphenol typically involves the reaction of piperidine with a phenol derivative. One common method is the alkylation of phenol with a piperidine derivative in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. The choice of base and solvent can significantly influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4-piperidin-1-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Both the piperidine and phenol groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-methyl-4-piperidin-1-ylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-piperidin-1-ylphenol involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, while the phenol group can participate in redox reactions and hydrogen bonding. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
2-methyl-4-piperidin-1-ylphenol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar biological activities.
Phenol derivatives: Compounds with phenol groups can exhibit similar chemical reactivity and biological properties.
Other alkylaminophenols: These compounds have similar structures and may be used in similar applications.
The uniqueness of this compound lies in the combination of the piperidine and phenol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-10-9-11(5-6-12(10)14)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3 |
InChI Key |
SCJVENAJIYSJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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